

3-Amino-4-methoxybenzonitrile chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

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An In-depth Technical Guide to **3-Amino-4-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, spectroscopic profile, and synthetic pathways of **3-Amino-4-methoxybenzonitrile** ($C_8H_8N_2O$). This document serves as a core resource, consolidating critical data and methodologies for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Bonding

3-Amino-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a primary amine ($-NH_2$), a methoxy group ($-OCH_3$), and a nitrile group ($-C\equiv N$).

Molecular Structure:

Caption: 2D structure of **3-Amino-4-methoxybenzonitrile**.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp^2 hybridized carbons of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear $C-C\equiv N$ arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight deviations from planarity.

The electronic properties are a result of the interplay between the functional groups.[\[1\]](#)

- **Electron-Donating Groups:** The amino ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.
- **Electron-Withdrawing Group:** The nitrile ($-\text{C}\equiv\text{N}$) group is a strong electron-withdrawing group through both induction and resonance, decreasing the ring's electron density.[\[1\]](#)

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is susceptible to electrophilic substitution, while the distinct functional groups offer sites for a variety of chemical transformations.

Physicochemical and Computed Properties

The key physical and chemical properties of **3-Amino-4-methoxybenzonitrile** are summarized below.

| Property | Value | Reference |
|-------------------------|--|-----------|
| Molecular Formula | C ₈ H ₈ N ₂ O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Solid, typically light brown to brown | [1] |
| Melting Point | ~84°C | [1] |
| Monoisotopic Mass | 148.06366 Da | [2] |
| InChI | InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | [2] |
| InChIKey | MAYBZGKWHOVSAQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C#N)N | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 (N of nitrile, O of methoxy, N of amine) | [4] |
| Rotatable Bonds | 1 | [4] |
| XLogP3 (Predicted) | 0.9 | [2] |

Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted spectroscopic profile can be derived based on its functional groups and data from close isomers.[5]

| Spectroscopy Type | Feature | Expected Chemical Shift / Wavenumber | Assignment |
|----------------------------|----------------------------|--|---|
| ¹ H NMR | Singlet | ~3.8-4.0 ppm | 3H, -OCH ₃ (Methoxy protons) |
| Broad Singlet | ~4.0-5.0 ppm | 2H, -NH ₂ (Amine protons) | |
| Aromatic Multiplets | ~6.5-7.5 ppm | 3H, Aromatic protons on the benzene ring | |
| ¹³ C NMR | Aliphatic Carbon | ~55-60 ppm | -OCH ₃ carbon |
| Aromatic & Nitrile Carbons | ~95-160 ppm | 6 Aromatic carbons, 1 Nitrile carbon (C≡N) | |
| IR Spectroscopy | Strong, Doublet Peaks | 3300-3450 cm ⁻¹ | N-H stretch (primary amine) |
| Strong, Sharp Peak | 2210-2230 cm ⁻¹ | C≡N stretch (nitrile) | |
| Medium to Strong Peaks | 1580-1620 cm ⁻¹ | Aromatic C=C stretch | |
| Strong Peak | 1200-1280 cm ⁻¹ | C-O stretch (aryl ether) | |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **3-Amino-4-methoxybenzonitrile** is the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → **3-Amino-4-methoxybenzonitrile**

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.[\[6\]](#)

Materials:

- 4-methoxy-3-nitrobenzonitrile

- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 6M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.

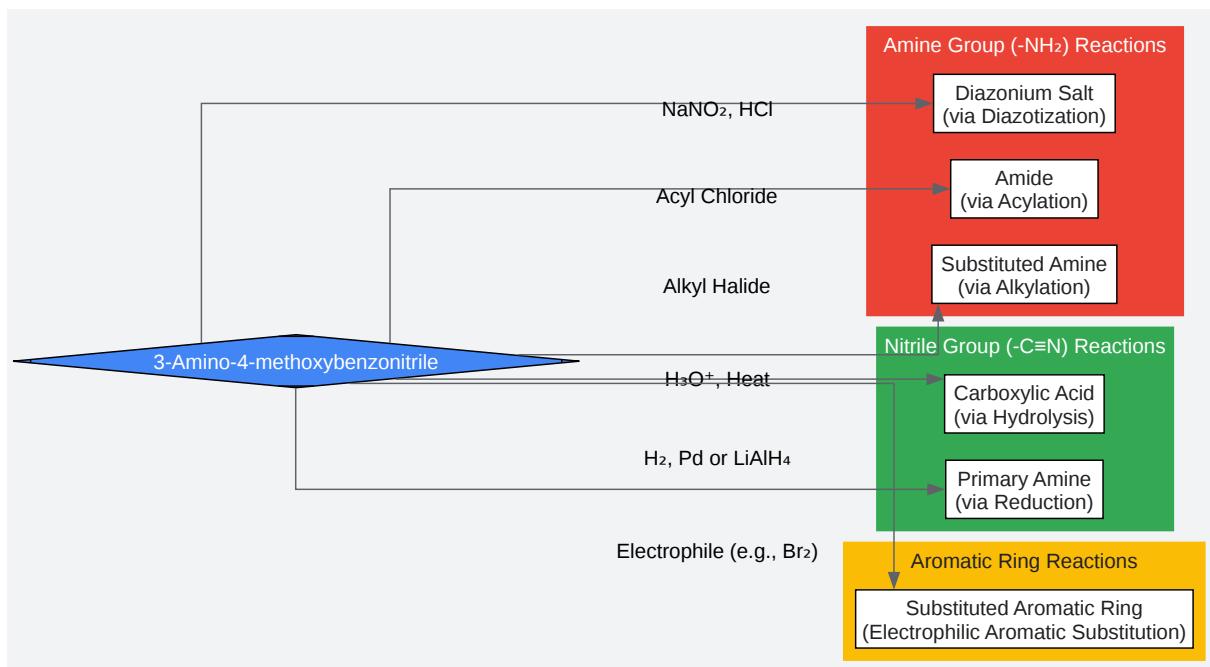
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.
- **Addition of Reducing Agent:** To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) followed by the slow addition of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.
- **Extraction:** Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure **3-Amino-4-methoxybenzonitrile**.

Reactivity and Logical Workflows

The unique combination of functional groups in **3-Amino-4-methoxybenzonitrile** allows for a diverse range of subsequent chemical transformations, making it a valuable building block in multi-step synthesis.



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Caption: Key reaction pathways for **3-Amino-4-methoxybenzonitrile**.

This workflow illustrates the synthetic potential of the molecule:

- Amine Group: The primary amine can be readily converted into a diazonium salt for Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]
- Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.[1]
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions of substitution are directed by the powerful ortho, para-directing -NH₂ and -OCH₃ groups, which will override the meta-directing -CN group.

This versatility makes **3-Amino-4-methoxybenzonitrile** a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][7]

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- To cite this document: BenchChem. [3-Amino-4-methoxybenzonitrile chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112837#3-amino-4-methoxybenzonitrile-chemical-structure-and-bonding>

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